2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
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Overview
Description
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, and appropriate electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various alkyl or aryl-substituted thiadiazole derivatives.
Scientific Research Applications
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiadiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of 2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid.
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole: Another thiadiazole derivative with similar properties.
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid: A structurally similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a thiadiazole ring, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-10-11-4(14-3)9-1-2(12)13/h1H2,(H,9,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWILFRDPCAAIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC1=NN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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